Acide 2-bromopropionique

Vue d'ensemble

Description

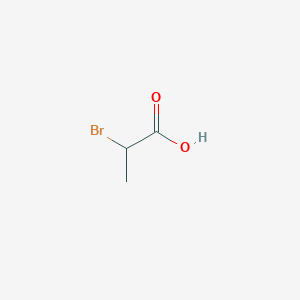

2-Bromopropionic acid, also known as α-Bromopropionic acid, is an organic compound with the molecular formula C₃H₅BrO₂. It is a brominated derivative of propionic acid and is characterized by the presence of a bromine atom attached to the second carbon of the propionic acid chain. This compound is a clear, colorless to yellowish liquid at room temperature and is soluble in water, alcohol, ether, chloroform, and benzene .

Applications De Recherche Scientifique

2-Bromopropionic acid has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

2-Bromopropionic acid is a small organic compound with the formula C3H5BrO2 . It is primarily used in organic synthesis

Mode of Action

It is known that brominated compounds like 2-bromopropionic acid can participate in elimination reactions . In these reactions, a base removes a hydrogen ion from the carbon atom next to the one holding the bromine, leading to a rearrangement of electrons that expels the bromine as a bromide ion .

Biochemical Pathways

It has been used in the degradation of polylactic acid (pla) to produce important chemical intermediates such as 2-bromopropionates and lactates . This process involves the use of hydrogen bromide (HBr) catalysis .

Result of Action

It is known that the compound can participate in elimination reactions, leading to the production of propene . This suggests that it could potentially affect cellular processes involving similar chemical reactions.

Action Environment

The action of 2-Bromopropionic acid can be influenced by various environmental factors. For instance, the yield of lactic acid and 2-bromopropionic acid in the degradation of PLA was found to depend on the reaction temperature

Analyse Biochimique

Biochemical Properties

2-Bromopropionic acid is a versatile reactant used in emulsion polymerization in the preparation of reversible addition-fragmentation chain transfer (RAFT) agents . It interacts with various enzymes and proteins during these processes .

Cellular Effects

It is known that brominated compounds can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that brominated compounds can interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the product’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of many compounds can vary with dosage, and high doses can potentially cause toxic or adverse effects .

Metabolic Pathways

It is known that brominated compounds can be involved in various metabolic pathways, potentially interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that many compounds can interact with transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that many compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Bromopropionic acid is typically synthesized through the bromination of propionic acid. The process involves adding propionic acid and phosphorus trichloride to a reaction kettle, maintaining the temperature at 80°C, and slowly adding bromine dropwise to the reaction solution. After the addition of bromine, the temperature is increased to 85°C, and then to 100°C once the bromine color disappears. The reaction takes about 2-3 hours, after which bromine and hydrobromic acid are recovered under reduced pressure. The final product is obtained by distillation under reduced pressure .

Industrial Production Methods: The industrial production of 2-Bromopropionic acid follows a similar process to the laboratory synthesis but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the efficient recovery of bromine and hydrobromic acid, making the process more sustainable and cost-effective .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromopropionic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of propionic acid.

Elimination Reactions: When heated with a concentrated solution of sodium or potassium hydroxide in ethanol, 2-Bromopropionic acid can undergo elimination to form propene.

Common Reagents and Conditions:

Hydroxide Ions: Used in substitution and elimination reactions.

Ethanol: Common solvent for elimination reactions.

Phosphorus Trichloride and Bromine: Used in the synthesis of 2-Bromopropionic acid.

Major Products Formed:

Propionic Acid: Formed through substitution reactions.

Propene: Formed through elimination reactions.

Comparaison Avec Des Composés Similaires

2-Bromopropionic acid can be compared with other brominated carboxylic acids, such as:

3-Bromopropionic Acid: Similar in structure but with the bromine atom attached to the third carbon.

2-Bromo-2-methylpropionic Acid: Contains an additional methyl group, leading to different chemical properties and uses.

Uniqueness: The unique positioning of the bromine atom in 2-Bromopropionic acid makes it particularly useful in specific synthetic applications, such as the preparation of RAFT agents and pharmaceutical intermediates .

Activité Biologique

2-Bromopropionic acid (2-BPA) is a halogenated derivative of propionic acid, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of 2-Bromopropionic acid, including its mechanisms of action, potential therapeutic applications, and associated toxicological effects.

Chemical Structure and Properties

- Chemical Formula : CHBrO

- Molecular Weight : 152.975 g/mol

- IUPAC Name : 2-bromopropanoic acid

The compound features a bromine atom at the second carbon position, contributing to its unique reactivity and biological interactions compared to non-brominated analogs.

Antimicrobial Properties

Research has indicated that 2-Bromopropionic acid exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of certain bacteria and fungi, suggesting potential applications in pharmaceuticals and food preservation .

Neurotoxic Effects

Conversely, 2-Bromopropionic acid has been associated with neurotoxic effects in animal studies. Notably, intermittent oral administration in rats led to symptoms such as ataxia, muscle weakness, and degenerative changes in brain tissue. These findings raise concerns regarding its safety profile for human use .

The biological activity of 2-Bromopropionic acid can be attributed to its ability to interfere with metabolic processes:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, leading to altered energy metabolism in cells.

- Reactive Species Formation : Studies have reported the formation of charged species upon activation of 2-Bromopropionic acid, which may contribute to its biological effects .

Study on Antimicrobial Efficacy

A significant study assessed the antimicrobial properties of 2-Bromopropionic acid against Escherichia coli and Staphylococcus aureus. The results demonstrated a dose-dependent inhibition of bacterial growth, indicating its potential as a natural preservative or therapeutic agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 125 µg/mL |

| S. aureus | 250 µg/mL |

Toxicological Assessment

In a toxicological assessment involving rat models, researchers observed that administration of 2-Bromopropionic acid led to significant neurological impairments. The study noted that higher doses resulted in increased mortality rates and severe neurological deficits, emphasizing the need for caution in its application .

Applications and Future Directions

Given its dual nature—exhibiting both beneficial antimicrobial properties and harmful neurotoxic effects—future research should focus on:

- Pharmacological Development : Investigating modified derivatives of 2-Bromopropionic acid that retain antimicrobial efficacy while minimizing toxicity.

- Mechanistic Studies : Further elucidating the biochemical pathways affected by this compound to better understand its potential therapeutic roles.

Propriétés

IUPAC Name |

2-bromopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONMFXREYOKQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027233 | |

| Record name | 2-Bromopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless melt; mp = 25 deg C; [Alfa Aesar MSDS] | |

| Record name | 2-Bromopropanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9979 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.29 [mmHg] | |

| Record name | 2-Bromopropanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9979 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

598-72-1 | |

| Record name | 2-Bromopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromopropanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE0XVY2DT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.